molecular formula C8H7N3O2S B1384413 Aabd-SH CAS No. 254973-02-9

Aabd-SH

Cat. No.: B1384413
CAS No.: 254973-02-9
M. Wt: 209.23 g/mol
InChI Key: FNYDOGDWHMLWTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole involves the reaction of 4-chloro-7-nitrobenzofurazan with acetamide, followed by reduction and thiolation steps . The reaction conditions typically include:

    Step 1: Reaction of 4-chloro-7-nitrobenzofurazan with acetamide in the presence of a base such as sodium hydroxide.

    Step 2: Reduction of the nitro group to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Step 3: Thiolation of the amino group with a thiolating agent such as thiourea to form the mercapto group.

Industrial Production Methods

Industrial production of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is typically produced under controlled conditions to ensure high purity (>95%) and stability .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-7-mercapto-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include highly fluorescent thioester derivatives, which are useful in analytical applications .

Mechanism of Action

Comparison with Similar Compounds

4-Acetamido-7-mercapto-2,1,3-benzoxadiazole is unique compared to other fluorescence labeling reagents due to its specific reactivity with carboxyl groups and the high fluorescence of its derivatives. Similar compounds include:

Properties

IUPAC Name

N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4(12)9-5-2-3-6(14)8-7(5)10-13-11-8/h2-3,14H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDOGDWHMLWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C2=NON=C12)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does AABD-SH interact with carboxylic acids and what makes it suitable for detection?

A1: this compound functions as a fluorogenic reagent, meaning it exhibits weak fluorescence in its native state but significantly increases fluorescence upon reacting with a target molecule. In this case, the target is a carboxylic acid. The reaction occurs between the thiol group (-SH) of this compound and the carboxyl group (-COOH) of the carboxylic acid. This reaction forms a thioester bond, resulting in a fluorescent AABD-derivative. This change in fluorescence intensity allows for the sensitive detection and quantification of carboxylic acids. [, ]

Q2: Can you elaborate on the sensitivity of this compound for carboxylic acid detection?

A2: Studies demonstrated that this compound exhibits high sensitivity for carboxylic acid detection. For instance, researchers successfully separated derivatives of five different carboxylic acids using reversed-phase chromatography and detected them fluorimetrically. The detection limits achieved were remarkably low, ranging from 10 to 20 femtomoles with a signal-to-noise ratio of 3. [] This highlights the effectiveness of this compound as a highly sensitive reagent for analyzing trace amounts of carboxylic acids.

Q3: What are the advantages of using this compound compared to other reagents for carboxylic acid detection?

A3: this compound offers several advantages over conventional reagents for carboxylic acid detection. Firstly, its reaction with carboxylic acids is rapid, occurring within minutes at room temperature using triphenylphosphine and 2,2′-dipyridyl disulfide as catalysts. [] This rapid reaction kinetics contributes to the efficiency of the analytical method. Secondly, this compound demonstrates superior sensitivity compared to many existing reagents. Researchers highlighted its improved sensitivity compared not only to other common reagents but also to a previously developed reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBDSH). [] This enhanced sensitivity makes this compound particularly suitable for applications requiring the detection and quantification of low concentrations of carboxylic acids.

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